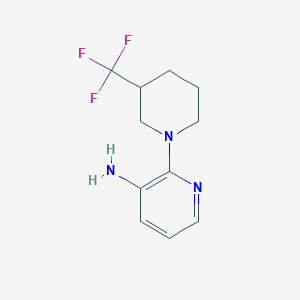

3-(三氟甲基)哌啶-1-基)吡啶-3-胺

描述

“2-(3-(Trifluoromethyl)piperidin-1-yl)pyridin-3-amine” is a compound that contains a piperidine moiety. Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Synthesis Analysis

The synthesis of piperidine derivatives has been a topic of interest in recent scientific literature . Various intra- and intermolecular reactions lead to the formation of different piperidine derivatives, including substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Chemical Reactions Analysis

The chemical reactions involving piperidine derivatives have been extensively studied. These reactions include hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions . These reactions are crucial for the synthesis of biologically active piperidines .科学研究应用

哌啶衍生物的合成

哌啶衍生物在药物设计中起着至关重要的作用,而哌啶中的三氟甲基可以增强药物的药代动力学性质。该化合物可用于合成各种哌啶衍生物,包括取代哌啶、螺哌啶、稠合哌啶和哌啶酮。 这些衍生物广泛应用于二十多个类别的药物和生物碱 .

抗病毒剂

“3-(三氟甲基)哌啶-1-基)吡啶-3-胺”的结构使其成为设计和合成新型抗病毒剂的候选药物。 其衍生物对流感病毒(H1N1)、单纯疱疹病毒 1 型 (HSV-1) 和柯萨奇病毒 B3 型 (COX-B3) 等病毒表现出良好的效果,具有显著的抑制浓度 (IC50 值),表明其具有有效的抗病毒活性 .

生物活性研究

该化合物的衍生物表现出广泛的生物活性。它们已被研究作为潜在的降压药、抗菌剂、抗惊厥药和抗炎药。 三氟甲基通常有助于这些化合物的生物利用度和稳定性,使其适合进一步的药理学评估 .

抗癌研究

在肿瘤学领域,哌啶衍生物(包括从该化合物衍生的哌啶衍生物)正因其抗癌特性而受到关注。 它们被用作各种抗癌剂,研究重点是它们的作用机制以及对不同癌细胞系的有效性 .

抗菌和抗真菌应用

哌啶的结构单元也正在被研究其抗菌和抗真菌能力。 该化合物的衍生物可能导致新型抗菌和抗真菌剂的开发,解决日益严重的抗生素耐药问题 .

神经系统疾病

哌啶衍生物以其在神经系统疾病中的应用而闻名。它们正被研究用于其作为抗阿尔茨海默病药、抗精神病药和抗凝血药的潜力。 该化合物的衍生物可能在治疗各种神经系统疾病方面发挥重要作用 .

未来方向

The future directions in the research of piperidine derivatives, including “2-(3-(Trifluoromethyl)piperidin-1-yl)pyridin-3-amine”, involve the discovery and biological evaluation of potential drugs containing the piperidine moiety . This includes the development of novel substituted piperidines and their evaluation for various biological activities .

作用机制

Mode of Action

Without specific information on the compound’s targets, it’s challenging to detail its mode of action. Based on its structure, it’s plausible that 2-(3-(trifluoromethyl)piperidin-1-yl)pyridin-3-amine could interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, or van der waals forces .

Biochemical Pathways

Given the lack of specific target information, it’s difficult to predict which pathways might be impacted .

Pharmacokinetics

The compound’s trifluoromethyl group could potentially enhance its metabolic stability, while its piperidine and pyridine moieties might influence its absorption and distribution .

Result of Action

The molecular and cellular effects of 2-(3-(Trifluoromethyl)piperidin-1-yl)pyridin-3-amine are currently unknown due to the lack of specific target and pathway information .

属性

IUPAC Name |

2-[3-(trifluoromethyl)piperidin-1-yl]pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14F3N3/c12-11(13,14)8-3-2-6-17(7-8)10-9(15)4-1-5-16-10/h1,4-5,8H,2-3,6-7,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATKGDSZMGXQFBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=C(C=CC=N2)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

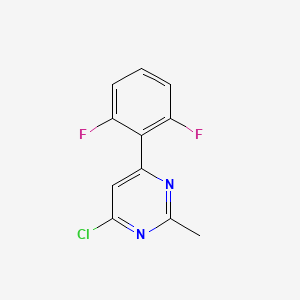

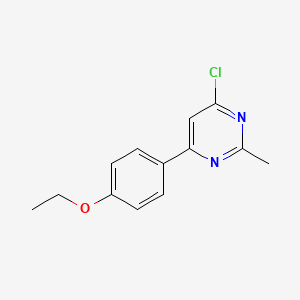

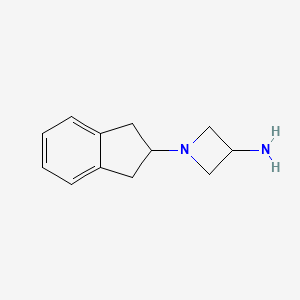

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

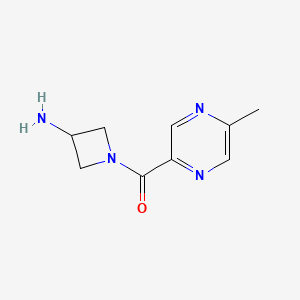

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{4-[(Methylamino)methyl]-1,3-oxazol-2-yl}benzonitrile](/img/structure/B1466692.png)

![1-[(5-Methylthiophen-2-yl)methyl]azetidin-3-amine](/img/structure/B1466697.png)

![6-[4-(Trifluoromethyl)piperidin-1-yl]pyridin-3-amine](/img/structure/B1466705.png)

![1-[(2,6-Difluorophenyl)methyl]azetidin-3-amine](/img/structure/B1466709.png)

![1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]azetidin-3-amine](/img/structure/B1466713.png)

![2-(4-Methylpyridin-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine](/img/structure/B1466714.png)